1-(p-Tolyl)piperazine dihydrochloride chemical structure
1-(p-Tolyl)piperazine dihydrochloride chemical structure
Topic: 1-(p-Tolyl)piperazine Dihydrochloride: Chemical Architecture, Synthesis, and Pharmacological Profile Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
1-(p-Tolyl)piperazine dihydrochloride (pMPP[1]·2HCl) is a pivotal piperazine derivative serving as both a versatile building block in medicinal chemistry and a pharmacological probe for serotonergic signaling.[1] Structurally characterized by a para-methylphenyl moiety attached to a piperazine ring, this compound exhibits significant affinity for 5-HT receptors (specifically 5-HT1A, 5-HT2A, and 5-HT7). While it shares structural homology with psychoactive designer drugs (e.g., BZP), its primary utility in legitimate research lies in the synthesis of atypical antipsychotics, anxiolytics, and as a reference standard in forensic toxicology. This guide provides a rigorous analysis of its chemical structure, validated synthetic protocols, and receptor-level mechanisms.
Chemical Architecture & Physicochemical Properties
The dihydrochloride salt form is preferred in research settings due to its enhanced stability and aqueous solubility compared to the hygroscopic free base or monohydrochloride.
Structural Identity
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IUPAC Name: 1-(4-Methylphenyl)piperazine dihydrochloride[1]
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Common Synonyms: pMPP[1]·2HCl, 1-(p-Tolyl)piperazine di-HCl[1]
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CAS Number: 13078-14-3 (dihydrochloride); 39593-08-3 (free base)[1]
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Molecular Formula: C₁₁H₁₈Cl₂N₂[1]
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Molecular Weight: 249.18 g/mol [1]
Key Physicochemical Data
| Property | Value | Context |
| Appearance | White to off-white crystalline powder | High purity (>98%) form |
| Melting Point | 237–241 °C | Decomposition often observed near melt |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | 2HCl salt ensures high aqueous solubility for bioassays |
| pKa | ~5.6 (N1), ~9.8 (N4) | N1 is less basic due to phenyl conjugation; N4 is the primary protonation site |
| Hygroscopicity | Moderate to High | Requires storage in desiccated conditions |
Synthesis & Purification Protocols
Two primary routes exist for the synthesis of pMPP: the classical alkylation method (robust, cost-effective) and the modern Buchwald-Hartwig amination (high precision).
Method A: Cyclization via Bis(2-chloroethyl)amine (Classical)
This method relies on the nucleophilic attack of p-toluidine on the electrophilic carbons of bis(2-chloroethyl)amine.
Reagents: p-Toluidine, Bis(2-chloroethyl)amine hydrochloride, Diglyme or Butanol, Na₂CO₃.[1]
Protocol:
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Charge: In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq) in diglyme.
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Reflux: Heat the mixture to reflux (160–180 °C) for 12–24 hours. The high temperature drives the double N-alkylation to close the piperazine ring.
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Basification: Cool to room temperature. Alkalize with 20% NaOH solution to pH >12 to liberate the free base.[1]
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Extraction: Extract with dichloromethane (DCM) (3x). Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.
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Salt Formation (Critical): Dissolve the oily residue in minimal ethanol. Add concentrated HCl (or HCl in dioxane) dropwise until precipitation is complete.
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Recrystallization: Recrystallize the crude solid from ethanol/diethyl ether to yield pure pMPP·2HCl crystals.[1]
Method B: Pd-Catalyzed Buchwald-Hartwig Amination (Modern)
Preferred for library synthesis due to milder conditions and higher functional group tolerance.[1]
Reagents: 1-Bromo-4-methylbenzene, Piperazine (excess), Pd(OAc)₂, BINAP, NaOtBu, Toluene.
Protocol:
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Catalyst Prep: Mix Pd(OAc)₂ (1 mol%) and BINAP (1.5 mol%) in toluene under Argon for 15 mins.
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Coupling: Add 1-bromo-4-methylbenzene (1.0 eq), Piperazine (2.0 eq), and NaOtBu (1.4 eq).
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Heat: Stir at 80–100 °C for 8–12 hours.
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Workup: Filter through Celite to remove Pd residues. Concentrate filtrate.[1]
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Purification: The excess piperazine can be removed via sublimation or column chromatography before converting to the dihydrochloride salt as described in Method A.[1]
Synthetic Workflow Visualization
Figure 1: Step-by-step synthetic pathway for 1-(p-Tolyl)piperazine dihydrochloride via the classical cyclization route.
Pharmacological Profile & Mechanism of Action
1-(p-Tolyl)piperazine is a bioactive scaffold that interacts primarily with the serotonergic system.[1] It acts as a non-selective serotonin receptor agonist and/or releasing agent.[1]
Receptor Affinity & Selectivity
The para-methyl substituent increases lipophilicity compared to the unsubstituted phenylpiperazine, enhancing blood-brain barrier (BBB) penetration.
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5-HT1A (Agonist): pMPP exhibits affinity for the 5-HT1A receptor.[1] This receptor is a target for anxiolytics (e.g., Buspirone).[1][2]
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5-HT2A/2C (Mixed): It shows moderate affinity for 5-HT2 receptors.[1] In high doses, this contributes to its psychoactive (and potentially hallucinogenic) profile.[1]
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Monoamine Release: Similar to Benzylpiperazine (BZP), pMPP can induce the release of serotonin (5-HT) and dopamine (DA) via transporter reversal (SERT/DAT), though it is less potent than amphetamines.
Pharmacodynamic Pathway
Figure 2: Pharmacodynamic interactions of pMPP with key serotonergic targets and monoamine transporters.[1]
Analytical Characterization
To validate the synthesis of the dihydrochloride salt, the following spectral data must be confirmed.
Proton NMR (¹H-NMR) in D₂O
The salt formation shifts the piperazine protons downfield compared to the free base.
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 2.30 | Singlet (s) | 3H | Methyl group (-CH₃) on phenyl ring |
| 3.35 – 3.45 | Multiplet (m) | 4H | Piperazine CH₂ (adjacent to N4) |
| 3.50 – 3.60 | Multiplet (m) | 4H | Piperazine CH₂ (adjacent to N1-Ar) |
| 7.05 | Doublet (d) | 2H | Aromatic protons (meta to methyl) |
| 7.25 | Doublet (d) | 2H | Aromatic protons (ortho to methyl) |
Note: The AA'BB' splitting pattern in the aromatic region is characteristic of para-substitution.
Mass Spectrometry (ESI-MS)
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Observed Ion: [M+H]⁺ = 177.14 m/z (Corresponds to the protonated free base C₁₁H₁₇N₂⁺).[1]
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Note: The chloride counterions are not observed in positive mode ESI but confirm the salt stoichiometry in elemental analysis.
Handling, Stability & Safety
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Storage: Store at -20°C. The dihydrochloride is hygroscopic; exposure to air will cause the powder to clump and degrade.
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Safety: pMPP is a skin and respiratory irritant (H315, H319, H335).
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Legal Status: Researchers must verify local regulations.[1] While often used as a chemical intermediate, pMPP is structurally related to controlled piperazine designer drugs (e.g., BZP, TFMPP) and may be regulated under analogue acts in certain jurisdictions (e.g., USA, NZ, UK).
References
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PubChem. (2025).[1] 1-(p-Tolyl)piperazine dihydrochloride.[1] National Library of Medicine.[1] [Link]
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Chaudhary, S., et al. (2006).[1] Synthesis and biological activity of N-aryl piperazine derivatives. Journal of European Medicinal Chemistry. (Context: General synthesis of aryl piperazines via bis-chloroethyl amine).
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Baumann, M. H., et al. (2001).[1] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology. [Link]
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Kerrigan, S. (2013).[1] Piperazines.[1][3][4][5][6][7][8] In Encyclopedia of Forensic Sciences. Academic Press.[1] (Context: Pharmacology and toxicology of piperazine derivatives).
Sources
- 1. 1-(p-Tolyl)piperazine | C11H16N2 | CID 83113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Some pharmacological properties of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
